

# Application Notes: Synthesis and Purification of **Pseudouridimycin** (PUM)

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These notes provide an overview of the total synthesis and purification of **pseudouridimycin** (PUM), a potent inhibitor of bacterial RNA polymerase. The synthesis is achieved through a convergent approach, which involves the separate synthesis of two key fragments—a 5'-amino-pseudouridine core and a protected N-hydroxylated Gly-Gln dipeptide—followed by their coupling and final deprotection. This strategy allows for the efficient production of PUM and its analogs for research and drug development purposes.[1][2]

### **Mechanism of Action**

**Pseudouridimycin** selectively inhibits bacterial RNA polymerase (RNAP), a crucial enzyme in bacterial gene expression.[3][4] It acts as a nucleoside-analog inhibitor, competing with uridine triphosphate (UTP) for binding to the nucleotide addition site on the RNAP.[3][5] This competitive inhibition prevents the incorporation of UTP into the growing RNA chain, thereby halting transcription and ultimately leading to bacterial cell death.[5] The selectivity of PUM for bacterial RNAP over human polymerases makes it a promising candidate for antibiotic development.[4][6]

## **Key Synthetic Intermediates**

The successful synthesis of PUM relies on the efficient preparation of two key building blocks:

• 5'-Amino-pseudouridine: This modified nucleoside forms the core of the PUM molecule. Its synthesis involves several steps starting from a protected ribose derivative.



 N-hydroxy-Gly-Gln Dipeptide: This dipeptide moiety is crucial for the biological activity of PUM. Its synthesis requires the introduction of a hydroxyl group on the nitrogen atom of the glutamine residue, which can be achieved through methods like hydroxylaminolysis of a nitrone derived from glutamine.[1][2][7]

#### **Purification and Characterization**

The final purification of **pseudouridimycin** is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. The identity and purity of the synthesized PUM are confirmed by analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

### **Quantitative Data Summary**

The following tables summarize key quantitative data related to the synthesis and activity of **pseudouridimycin**.

Table 1: Synthesis Yields

Synthetic Step	Product	Starting Material	Yield (%)	Reference
Total Synthesis	Pseudouridimyci n	5'-amino- pseudouridine and N-hydroxy- dipeptide	23	[2]
Ugi-type Multicomponent Reaction	Dipeptide Moiety	Pseudouridine	(Not specified)	[1]

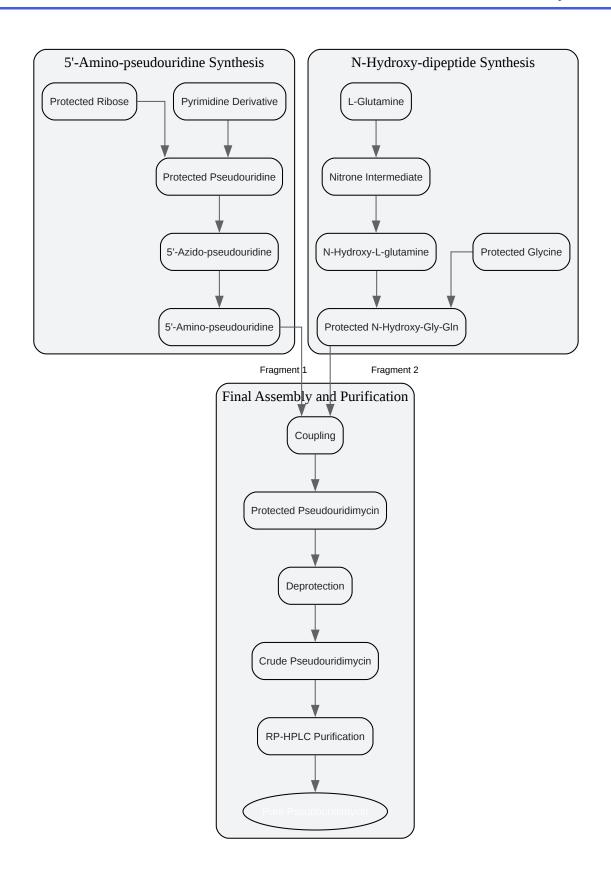
Table 2: Biological Activity



Assay	Target	Value	Reference
IC50	Bacterial RNA Polymerase	~0.1 μM	[3][6]
MIC	Streptococcus species	4-6 μg/mL	[3][6]

## **Experimental Workflow and Signaling Pathway Diagrams**

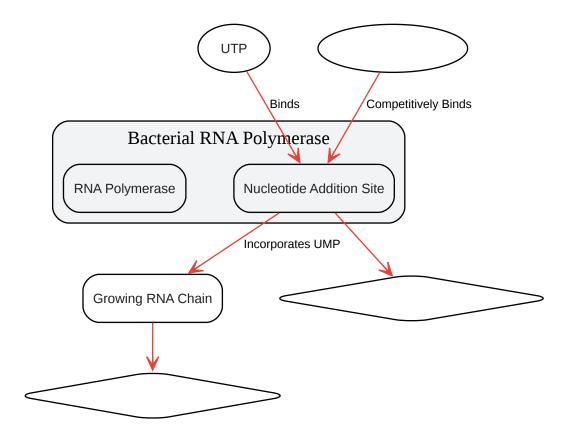




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Caption: Convergent total synthesis workflow for **pseudouridimycin**.





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Caption: Mechanism of action of pseudouridimycin.

## **Experimental Protocols**

The following are detailed protocols for the key stages in the total synthesis of **pseudouridimycin**, based on published literature.

## **Protocol 1: Synthesis of 5'-Amino-pseudouridine**

This protocol describes the multi-step synthesis of the key 5'-amino-pseudouridine intermediate.

#### Materials:

- Protected ribose derivative
- Pyrimidine derivative (e.g., 2,4-dimethoxypyrimidine)



- n-Butyllithium (n-BuLi)
- Triethylsilane
- Boron trifluoride etherate
- Azide source (e.g., sodium azide)
- Reducing agent (e.g., triphenylphosphine)
- Appropriate solvents (e.g., THF, DMF) and reagents for protection/deprotection steps.

#### Procedure:

- Glycosylation: The synthesis begins with the coupling of a protected ribose derivative with a lithiated pyrimidine, formed in situ, to generate the C-glycosidic bond of pseudouridine.
- Reduction: The resulting hemiketal is reduced to the corresponding C-nucleoside using a reducing agent like triethylsilane in the presence of a Lewis acid.
- Hydroxyl Protection: The hydroxyl groups of the ribose moiety are protected using standard protecting groups (e.g., silyl ethers) to allow for selective modification of the 5'-hydroxyl group.
- Azidation: The 5'-hydroxyl group is converted to an azide using a suitable azide source,
   typically under Mitsunobu conditions or via a sulfonate intermediate.
- Reduction of Azide: The 5'-azido group is then reduced to the primary amine using a
  reducing agent such as triphenylphosphine followed by water, or by catalytic hydrogenation,
  to yield 5'-amino-pseudouridine.

## Protocol 2: Synthesis of N-Hydroxy-Gly-Gln Dipeptide

This protocol details the synthesis of the N-hydroxylated dipeptide fragment.

#### Materials:

L-Glutamine



- Reagents for nitrone formation (e.g., an aldehyde or ketone and an oxidizing agent)
- · Hydroxylamine hydrochloride
- Protected glycine (e.g., Boc-Gly-OH or Fmoc-Gly-OH)
- Peptide coupling reagents (e.g., HATU, HOBt, EDC)
- Appropriate solvents (e.g., DCM, DMF) and bases (e.g., DIPEA).

#### Procedure:

- Nitrone Formation: L-glutamine is converted to a nitrone intermediate.
- Hydroxylaminolysis: The nitrone is then reacted with hydroxylamine to form N-hydroxy-Lglutamine.
- Peptide Coupling: The N-hydroxy-L-glutamine is coupled with a protected glycine derivative using standard peptide coupling reagents to form the protected N-hydroxy-Gly-Gln dipeptide.

## Protocol 3: Final Coupling and Deprotection of Pseudouridimycin

This protocol describes the final steps to assemble and purify PUM.

#### Materials:

- 5'-Amino-pseudouridine
- Protected N-hydroxy-Gly-Gln dipeptide
- Peptide coupling reagents
- Deprotection reagents (e.g., TFA for Boc groups, piperidine for Fmoc groups)
- Reagents for formamidinylation
- RP-HPLC system with a C18 column



- Acetonitrile and water (HPLC grade)
- Trifluoroacetic acid (TFA) or other suitable buffer for HPLC.

#### Procedure:

- Peptide Coupling: The 5'-amino-pseudouridine is coupled with the protected N-hydroxy-Gly-Gln dipeptide using peptide coupling chemistry.
- Formamidinylation: A formamidinyl group is introduced at the N-terminus of the glycine residue.
- Deprotection: All protecting groups are removed under appropriate conditions to yield the crude **pseudouridimycin**.
- Purification: The crude product is purified by reversed-phase HPLC. A gradient of acetonitrile
  in water with a modifier like TFA is typically used to elute the product from the C18 column.
   Fractions containing the pure product are collected and lyophilized to obtain the final
  pseudouridimycin product.

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